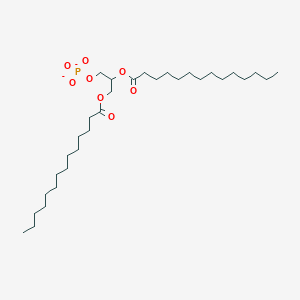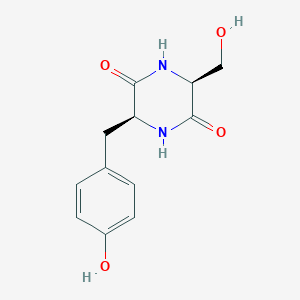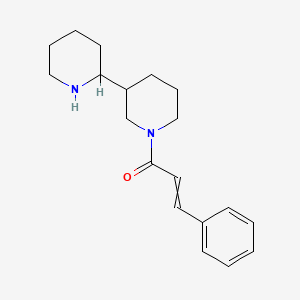
1,2-Dimyrsitoylphosphatidate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-dimyrsitoylphosphatidate(2-) is a phosphatidate(2-) obtained by deprotonation of both phosphate OH groups of 1,2-dimyristoylphosphatidic acid; major species at pH 7.3. It is a conjugate base of a dimyristoyl phosphatidic acid.
Applications De Recherche Scientifique
Interaction with Biological Molecules
- Interaction with alpha-melanocyte stimulating hormone : The interaction of alpha-MSH with 1,2-dimyristoylphosphatidate (DMPA) alters its structure and stability in a membrane environment, stabilizing the hormone in a conformation different from that in solution, which could be crucial for its biological activity (Contreras et al., 2001).
Lipid Dynamics and Membrane Behavior
- Influence on lipid dynamics : Methanol, when used in the study of biological membranes, significantly impacts the dynamics of lipids including 1,2-dimyristoylphosphatidate, accelerating lipid transfer and flip-flop kinetics, which has implications for understanding the structure-function relationship in bilayers (Nguyen et al., 2019).
Membrane Electrophysiology
- Electrochemical properties in self-assembled monolayers : The use of 1,2-dimyristoylphosphatidate in self-assembled monolayers on gold surfaces has revealed insights into the electrochemical interactions of lipid layers, particularly showing effects on the permeability of various probes through the lipid layer (Twardowski & Nuzzo, 2004).
Nanotechnology Applications
- Formation of Nanotubes : DMPA has been utilized in the formation of human serum albumin nanotubes, providing a method for incorporating lipophilic components like channels or receptors, making them potentially useful in probing biological systems (Lu, Ai, & Li, 2005).
Membrane Interaction Studies
- Study of membrane interactions : Research on the interaction of DMPA with various metal ions provides insights into lipid-metal ion interfacial interactions, which is valuable in understanding the structural and functional aspects of biological membranes (Oberts & Blanchard, 2009).
Membrane Model Systems
- Acidic bicellar solutions as membrane models : The inclusion of DMPA in bicellar solutions has been explored to establish acidic bicelles as a useful membrane model system, offering a medium for studying membrane-associated biological molecules (Struppe, Whiles, & Vold, 2000).
Propriétés
Formule moléculaire |
C31H59O8P-2 |
|---|---|
Poids moléculaire |
590.8 g/mol |
Nom IUPAC |
2,3-di(tetradecanoyloxy)propyl phosphate |
InChI |
InChI=1S/C31H61O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(32)37-27-29(28-38-40(34,35)36)39-31(33)26-24-22-20-18-16-14-12-10-8-6-4-2/h29H,3-28H2,1-2H3,(H2,34,35,36)/p-2 |
Clé InChI |
OZSITQMWYBNPMW-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione](/img/structure/B1229989.png)
![1-(2-Ethyl-6-methylphenyl)-3-[(1-methyl-2-pyrrolyl)methyl]thiourea](/img/structure/B1229991.png)
![2-[[2-(1-Adamantyl)-2-oxoethyl]thio]-6-amino-4-(4-chlorophenyl)pyridine-3,5-dicarbonitrile](/img/structure/B1229992.png)

![2-[(2-Hydroxynaphthalen-1-yl)diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzene-1-sulfonate](/img/structure/B1229994.png)
![1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1229996.png)

![3-[N-(2-Carboxyethyl)methylamino]-7-[N-ethyl(3-sulfonatopropyl)amino]phenoxazin-5-ium](/img/structure/B1229998.png)
![6-[[1-[(4-Fluorophenyl)methyl]-2-pyrrolyl]methylidene]-5-imino-7-thiazolo[3,2-a]pyrimidinone](/img/structure/B1230000.png)
![3,4,5-trimethoxy-N-[(8-methyl-2-imidazo[1,2-a]pyridinyl)methyl]benzamide](/img/structure/B1230001.png)